4-Cyanoindole
Overview
Description
4-Cyanoindole is an organic compound with the molecular formula C₉H₆N₂ It is a derivative of indole, where a cyano group (-CN) is attached to the fourth position of the indole ring
Mechanism of Action
Target of Action
It’s known that the compound has a significant role in various chemical reactions and processes .
Mode of Action
The mode of action of 4-Cyanoindole involves its interaction with other molecules in its ground and electronically excited states . The rotationally resolved electronic spectrum of this compound has been measured and analyzed, and dipole moments in the ground and electronically excited state have been determined . From the geometry changes upon excitation, orientation of the transition dipole moment, and the values for the permanent dipole moments, the lowest excited singlet state could be shown to be of L a symmetry .
Biochemical Pathways
The compound’s behavior in its electronically excited singlet states suggests it may influence certain biochemical processes .
Result of Action
It’s known that the compound can be used as a fluorophore-quencher pair for investigating various dna-related questions via fluorescence spectroscopy .
Action Environment
The action of this compound is influenced by its environment. For instance, the excited state lifetime of isolated this compound has been determined to be 11 ns, while for the ring-deuterated isotopologues lifetimes between 5 and 6 ns have been found . This suggests that the compound’s action, efficacy, and stability may vary depending on environmental factors such as the presence of other molecules and the physical state of the compound.
Biochemical Analysis
Biochemical Properties
It has been used as a reactant for the preparation of tryptophan dioxygenase inhibitors, which are potential anticancer immunomodulators . It has also been used in the stereoselective preparation of γ-lactones via prolinol silyl ether catalyzed Friedel-Crafts alkylation reaction .
Molecular Mechanism
The molecular mechanism of 4-Cyanoindole is not fully known. It has been found that the rotationally resolved electronic spectrum of this compound has been measured and analyzed. Dipole moments in the ground and electronically excited state have been determined, using electronic Stark spectroscopy .
Temporal Effects in Laboratory Settings
The excited state lifetime of isolated this compound has been determined to be 11 ns, while for the ring-deuterated isotopologues lifetimes between 5 and 6 ns have been found .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Cyanoindole can be synthesized through several methods. One common approach involves the reaction of indole with cyanogen bromide in the presence of a base. The reaction typically proceeds under mild conditions, yielding this compound as the primary product. Another method involves the palladium-catalyzed cyanation of 4-bromoindole using a cyanide source such as potassium cyanide or zinc cyanide.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions: 4-Cyanoindole undergoes various chemical reactions, including:
Oxidation: The cyano group can be oxidized to form carboxylic acids or amides.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Electrophilic reagents like bromine, nitric acid, or sulfuric acid.
Major Products Formed:
Oxidation: Carboxylic acids, amides.
Reduction: Primary amines.
Substitution: Halogenated, nitrated, or sulfonated indole derivatives.
Scientific Research Applications
4-Cyanoindole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Medicine: this compound derivatives have shown potential as anticancer, antiviral, and anti-inflammatory agents.
Industry: It is used in the development of dyes, pigments, and advanced materials.
Comparison with Similar Compounds
Indole: The parent compound, lacking the cyano group.
3-Cyanoindole: A positional isomer with the cyano group at the third position.
5-Cyanoindole: Another positional isomer with the cyano group at the fifth position.
Comparison: 4-Cyanoindole is unique due to the specific positioning of the cyano group, which influences its electronic properties and reactivity. Compared to indole, this compound exhibits different chemical behavior in substitution reactions and has distinct biological activities. The positional isomers (3-cyanoindole and 5-cyanoindole) also show variations in reactivity and applications, highlighting the importance of the cyano group’s position on the indole ring.
Properties
IUPAC Name |
1H-indole-4-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2/c10-6-7-2-1-3-9-8(7)4-5-11-9/h1-5,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEUFGDDOMXCXFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CNC2=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80396837 | |
Record name | 4-Cyanoindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80396837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16136-52-0 | |
Record name | 4-Cyanoindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80396837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Cyanoindole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: While 4-cyanoindole itself might not have a specific biological target, its derivatives, particularly when incorporated into nucleosides like this compound-2′-deoxyribonucleoside (4CNI-NS), exhibit interesting interactions with DNA/RNA. 4CNI-NS acts as a universal nucleobase, effectively pairing with all four natural nucleobases. [, ] A unique characteristic is its fluorescence quenching specifically by guanine, enabling studies on DNA/RNA structure, dynamics, and interactions with proteins. [, ] This quenching mechanism allows for quantitative assessment of DNA-protein binding affinities using fluorescence spectroscopy. []
A: this compound has the molecular formula C9H6N2 and a molecular weight of 142.16 g/mol. Spectroscopically, it is characterized by its strong C≡N stretching frequency, sensitive to the local environment. [, , ] This property makes it a valuable site-specific infrared probe. Additionally, this compound exhibits a considerable shift in C≡N stretching frequency and enhancement in molar extinction coefficient upon photoexcitation. [] This characteristic highlights its potential as an infrared probe for studying charge and electron transfer processes.
A: The provided research does not focus on the catalytic properties of this compound. Its primary applications revolve around its use as a spectroscopic probe in biological systems, particularly in studying DNA/RNA structure and dynamics. [, , ]
A: Computational studies have been conducted to understand the electronic structure and spectroscopic properties of this compound and its derivatives. [, , ] These studies employed quantum mechanical methods, including high-level calculations and implicit solvation models, to predict absorption and fluorescence spectra in different environments. The impact of positional substitution on the electronic properties and fluorescence behavior of cyanoindole derivatives has also been investigated theoretically. []
A: The SAR of this compound has been explored, particularly concerning its fluorescence properties. Modifications, like incorporating it into nucleosides and synthesizing various analogs by combining features of this compound-2′-deoxyribonucleoside (4CIN) and 2-aminopurine-2′-deoxyribonucleoside (2APN), have shown diverse photophysical properties. [] Some of these analogs exhibit superior features compared to 4CIN, providing valuable information for designing future fluorescent indole nucleosides. []
ANone: While the provided research focuses on the application of this compound as a spectroscopic probe, it lacks detailed information on its stability and formulation under various conditions. Further investigation is required to explore its stability profile and develop suitable formulation strategies for specific applications.
A: The use of this compound and its derivatives in biological research has been an evolving field. Early studies explored the photophysical properties of this compound, [, , ] laying the groundwork for its use as a spectroscopic probe. Subsequent research led to its incorporation into nucleosides, significantly expanding its applications in DNA/RNA research. [, ] The discovery of its unique fluorescence-quenching interaction with guanine, along with its compatibility with techniques like FRET, has further solidified its importance as a valuable tool in studying nucleic acid structure, dynamics, and interactions. [, , ]
A: this compound research exemplifies interdisciplinary collaboration, bridging chemistry, biology, and physics. Its synthesis and characterization require expertise in organic chemistry. [, , ] Its applications as a spectroscopic probe involve techniques from biophysics and molecular biology, like fluorescence microscopy and FRET. [, , ] Furthermore, computational chemistry plays a crucial role in understanding its electronic structure and predicting spectroscopic properties. [, , ] This cross-disciplinary approach has been crucial in developing and utilizing this compound as a valuable tool in various research areas.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.